Ethyl 4-amino-3-bromobenzoate hydrochloride
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Overview
Description
Ethyl 4-amino-3-bromobenzoate hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2 and a molecular weight of 280.55 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, an amino group, and a bromine atom on the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-3-bromobenzoate hydrochloride can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 4-aminobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or other purification techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-bromobenzoate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Ethyl 4-amino-3-bromobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-bromobenzoate hydrochloride depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the activity and function of the target molecules, leading to the desired effects .
Comparison with Similar Compounds
Ethyl 4-amino-3-bromobenzoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-amino-3-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-amino-3-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
Ethyl 4-amino-3-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s reactivity and interactions with other molecules .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
ethyl 4-amino-3-bromobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h3-5H,2,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMRGDCIGBAECK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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